REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[C:9][CH2:10][OH:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II>C(Cl)Cl.O=[Mn]=O>[C:1]1([CH2:7][C:8]#[C:9][CH:10]=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
4-Phenyl-2-butyn-1-ol
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
EtOAc c-Hex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
MnO2 was removed by filtration on a bed of celite
|
Type
|
WASH
|
Details
|
After washing the celite with DCM
|
Type
|
CONCENTRATION
|
Details
|
the filtrates were then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by flash chromatography on silica (gradient EtOAc/c-Hex 5:95 to 30:70)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC#CC=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |